molecular formula C15H15BrClNO5S B4550429 [(5-Bromo-2-methoxyphenyl)sulfonyl](4-chloro-2,5-dimethoxyphenyl)amine

[(5-Bromo-2-methoxyphenyl)sulfonyl](4-chloro-2,5-dimethoxyphenyl)amine

Cat. No.: B4550429
M. Wt: 436.7 g/mol
InChI Key: NXEZGBPXTPQWCL-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)sulfonylamine is a complex organic compound that features both bromine and chlorine substituents on a sulfonyl amine framework

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)sulfonylamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)sulfonylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 5-bromo-2-methoxyaniline with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)sulfonylamine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine and chlorine substituents can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)sulfonylamine
  • (5-Bromo-2-methoxyphenyl)sulfonylamine
  • (5-Bromo-2-methoxyphenyl)sulfonylamine

Uniqueness

(5-Bromo-2-methoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO5S/c1-21-12-5-4-9(16)6-15(12)24(19,20)18-11-8-13(22-2)10(17)7-14(11)23-3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEZGBPXTPQWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Bromo-2-methoxyphenyl)sulfonyl](4-chloro-2,5-dimethoxyphenyl)amine
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[(5-Bromo-2-methoxyphenyl)sulfonyl](4-chloro-2,5-dimethoxyphenyl)amine
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[(5-Bromo-2-methoxyphenyl)sulfonyl](4-chloro-2,5-dimethoxyphenyl)amine
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[(5-Bromo-2-methoxyphenyl)sulfonyl](4-chloro-2,5-dimethoxyphenyl)amine
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[(5-Bromo-2-methoxyphenyl)sulfonyl](4-chloro-2,5-dimethoxyphenyl)amine
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[(5-Bromo-2-methoxyphenyl)sulfonyl](4-chloro-2,5-dimethoxyphenyl)amine

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